[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride is a chemical compound with the molecular formula C5H11NS·HCl and a molecular weight of 153.68 g/mol . This compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen-containing heterocycle, and a methanethiol group attached to the second carbon of the ring. The hydrochloride salt form enhances its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of amino alcohols or reduction of pyrrole derivatives.
Introduction of Methanethiol Group: The methanethiol group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by a thiol group.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as reactants.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol, amine derivatives.
Substitution: Thioethers, other sulfur-containing compounds.
Scientific Research Applications
[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity . Additionally, the pyrrolidine ring can interact with various receptors and enzymes, influencing their function .
Comparison with Similar Compounds
[(2R)-Pyrrolidin-2-yl]methanethiol;hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Methanethiol: A sulfur-containing compound known for its strong odor and reactivity.
Pyrrolidine-2-one: A derivative of pyrrolidine with a carbonyl group, used in medicinal chemistry.
The uniqueness of this compound lies in its combination of a pyrrolidine ring and a methanethiol group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[(2R)-pyrrolidin-2-yl]methanethiol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZYDUAYFBOFQJ-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CS.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.